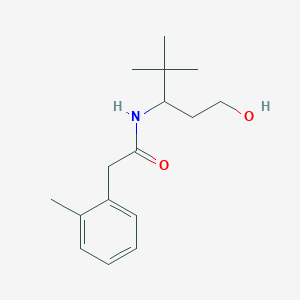
(5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is known for its unique properties that make it suitable for use in drug development and other research applications.
作用機序
The mechanism of action of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate is not fully understood. However, studies have shown that the compound targets the heme detoxification pathway in Plasmodium falciparum, the parasite responsible for causing malaria. The compound is believed to inhibit the activity of heme detoxification enzymes, leading to the accumulation of toxic heme in the parasite, which eventually leads to its death.
Biochemical and Physiological Effects:
(5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate has been shown to exhibit both biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to exhibit potent antimalarial activity, with studies showing that it is effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
実験室実験の利点と制限
One of the main advantages of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate is its potent antimalarial activity. The compound has been shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, making it a promising candidate for the development of new antimalarial drugs. Additionally, the compound has been found to exhibit anticancer properties, making it a potential lead compound for the development of new cancer therapeutics.
One of the limitations of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate is its potential toxicity. Studies have shown that the compound can be toxic to mammalian cells at high concentrations, which may limit its use in certain applications. Additionally, the compound may have limited solubility in aqueous solutions, which may make it difficult to work with in certain laboratory experiments.
将来の方向性
There are several future directions for the study of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate. One area of research is the development of new antimalarial drugs based on the structure of the compound. Researchers can use the compound as a lead compound to develop new derivatives with improved potency and reduced toxicity.
Another area of research is the development of new cancer therapeutics based on the structure of the compound. Researchers can use the compound as a lead compound to develop new derivatives that exhibit improved anticancer properties and reduced toxicity.
Finally, researchers can study the mechanism of action of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate to gain a better understanding of how the compound works at the molecular level. This information can be used to design new compounds with improved potency and selectivity.
合成法
The synthesis of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate involves the reaction of 5-chloroquinoline-8-amine with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields the desired product in good yields. The purity of the compound can be improved through recrystallization from an appropriate solvent.
科学的研究の応用
(5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent antimalarial activity, making it a promising candidate for the development of new antimalarial drugs. Additionally, the compound has been found to possess anticancer properties, making it a potential lead compound for the development of new cancer therapeutics.
特性
IUPAC Name |
(5-chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-11-5-6-14(15-10(11)2-1-7-19-15)24-16(21)9-3-4-12(18)13(8-9)20(22)23/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHLNQWYCKEMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

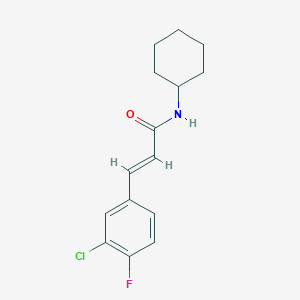
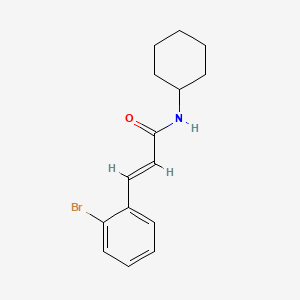
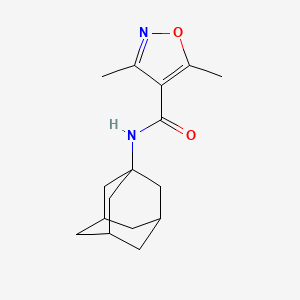

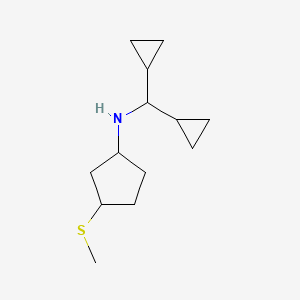
![N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]acetamide](/img/structure/B7635815.png)

![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)


![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)

![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)
